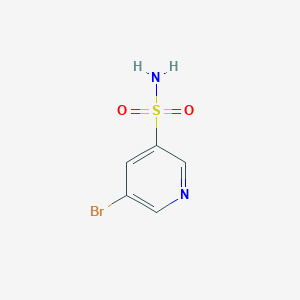

5-Bromopyridine-3-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAYGKNATMSZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506800 | |

| Record name | 5-Bromopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-33-0 | |

| Record name | 5-Bromopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromopyridine-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectral characteristics, and potential synthetic routes. It also outlines its presumed mechanism of action based on its structural class and provides a conceptual experimental workflow for its synthesis and characterization.

Core Chemical Properties

This compound is a substituted pyridine derivative containing a sulfonamide functional group, a key pharmacophore in a wide range of therapeutic agents. The presence of the bromine atom offers a site for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.

Physicochemical Data

The known and estimated physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are based on closely related compounds or computational predictions due to the limited availability of specific experimental data for this exact molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂S | [1][2] |

| Molecular Weight | 237.07 g/mol | [1][2] |

| CAS Number | 62009-33-0 | [1][2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Estimated: 196-197 °C | [3] |

| Boiling Point | 396.7 °C | [1] |

| Flash Point | 171 °C | [1] |

| Solubility | Data not available. Sulfonamides generally exhibit poor solubility in water and are more soluble in organic solvents like acetone, ethanol, and dimethylformamide. | N/A |

| Topological Polar Surface Area (TPSA) | 73.05 Ų | [4] |

| logP (octanol-water partition coefficient) | 0.4915 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

| SMILES | C1=C(C=NC=C1Br)S(=O)(=O)N | [1][4] |

| InChI | InChI=1S/C5H5BrN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) |

Note: The melting point is an estimate based on the structurally similar compound N-(5-Bromopyridin-3-yl)benzenesulfonamide.

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the sulfonamide group. The pyridine protons will likely appear as multiplets or doublets of doublets in the aromatic region (δ 7.0-9.0 ppm). The two protons on the sulfonamide nitrogen (-SO₂NH₂) would likely appear as a broad singlet, and its chemical shift would be solvent and concentration-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons will be influenced by the electronegativity of the nitrogen atom, the bromine atom, and the sulfonamide group. The carbon atom attached to the bromine will be shifted to a lower field, while the carbons adjacent to the nitrogen will also be significantly deshielded.

FT-IR Spectroscopy (Predicted)

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.

-

C=N and C=C stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

-

C-Br stretching: A band in the lower frequency region of the spectrum.

Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (237.07). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed. Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments of the pyridine ring.

Experimental Protocols

Proposed Synthesis of this compound

A potential two-step synthesis could involve the sulfonation of 3-amino-5-bromopyridine followed by diazotization and substitution. A more direct approach could be the reaction of 5-bromopyridine-3-sulfonyl chloride with ammonia. The following is a generalized protocol for the latter approach.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

-

To a cooled (0 °C) and stirred solution of 3-amino-5-bromopyridine in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

-

Slowly add the diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride.

Step 2: Amination of 5-Bromopyridine-3-sulfonyl Chloride

-

Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activity and Signaling Pathway

Sulfonamides are a well-established class of antimicrobial agents. Their mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The following diagram illustrates the general mechanism of action of sulfonamides.

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

This technical guide serves as a foundational resource for researchers interested in this compound. While specific experimental data is limited, the provided information, based on established chemical principles and data from related compounds, offers a solid starting point for further investigation and application in drug discovery and development.

References

An In-depth Technical Guide to 5-Bromopyridine-3-sulfonamide (CAS: 62009-33-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-3-sulfonamide, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic pathway, and its potential biological activities, with a focus on its role as a potential antimicrobial agent.

Physicochemical Properties

This compound is a solid, organic compound with the molecular formula C₅H₅BrN₂O₂S.[1][2][3][4] Its structure, featuring a pyridine ring substituted with a bromine atom and a sulfonamide group, makes it a valuable building block in the synthesis of more complex molecules.[5] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62009-33-0 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O₂S | [1][2][3][4] |

| Molecular Weight | 237.07 g/mol | [1][2][3][4] |

| Boiling Point | 396.7 °C | [1] |

| Flash Point | 171 °C | [1] |

| Topological Polar Surface Area (TPSA) | 73.05 Ų | [2] |

| logP | 0.4915 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process, starting from the commercially available 3-amino-5-bromopyridine. The first step is the conversion of the amine to a sulfonyl chloride via a diazotization reaction followed by reaction with sulfur dioxide and a copper catalyst. The resulting 5-bromopyridine-3-sulfonyl chloride is then reacted with ammonia to yield the final sulfonamide product.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-6-chloropyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. rsc.org [rsc.org]

- 5. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromopyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The document outlines a feasible multi-step synthetic pathway, detailing the necessary reagents, reaction conditions, and expected outcomes. The synthesis commences with the bromination of 3-aminopyridine, followed by a diazotization-sulfonylation reaction to form the key intermediate, 5-bromopyridine-3-sulfonyl chloride. The final step involves the amination of this intermediate to yield the target compound.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of the starting material, a crucial intermediate, and the final product is presented in the tables below for easy reference and comparison.

Table 1: Properties of 3-Amino-5-bromopyridine

| Property | Value |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| CAS Number | 13535-01-8 |

| Appearance | Light yellow crystalline solid |

| Melting Point | 65-69 °C |

Table 2: Properties of 5-Bromopyridine-3-sulfonyl Chloride

| Property | Value |

| Molecular Formula | C₅H₃BrClNO₂S |

| Molecular Weight | 256.51 g/mol |

| CAS Number | 65001-21-0 |

| Appearance | Solid |

| Reactivity | Highly reactive electrophile |

Table 3: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O₂S[1] |

| Molecular Weight | 237.08 g/mol [1] |

| CAS Number | 62009-33-0[1] |

| Appearance | Solid |

| Boiling Point | 396.7 °C[1] |

| Flash Point | 171 °C[1] |

| Purity (Typical) | ≥98%[2] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a three-step process, as illustrated in the workflow diagram below. Detailed experimental protocols for each key step are provided.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 3-aminopyridine at the 5-position. This is a crucial step to introduce the bromo-substituent at the desired position.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminopyridine in a suitable solvent such as acetic acid or a mixture of acetonitrile and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine in the same solvent or N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-5-bromopyridine.

Step 2: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

This step involves the conversion of the amino group of 3-amino-5-bromopyridine into a sulfonyl chloride group via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: Suspend 3-amino-5-bromopyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Sulfonyl Chlorination: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. Cool this solution to 0-5 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Pour the mixture onto ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Step 3: Synthesis of this compound

The final step is the amination of the sulfonyl chloride intermediate to yield the desired sulfonamide.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a pressure-resistant vessel.

-

Amination: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol).

-

Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, remove the excess ammonia and solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reaction Pathway

The chemical transformations involved in the synthesis of this compound are depicted in the following diagram.

Caption: Key chemical transformations in the synthesis of this compound.

References

Technical Guide: Solubility Profile of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Bromopyridine-3-sulfonamide, a compound of interest in pharmaceutical research. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a standardized template for data presentation and a detailed experimental protocol for determining thermodynamic solubility via the widely accepted shake-flask method. Furthermore, a visual representation of the experimental workflow is provided to aid in procedural understanding. This guide is intended to equip researchers with the necessary tools to generate and standardize the solubility data for this compound, thereby facilitating its evaluation in drug discovery and development pipelines.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. To facilitate standardized data collection and comparison across different research initiatives, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | HPLC/UV-Vis | ||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | HPLC/UV-Vis | ||

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | HPLC/UV-Vis | ||

| Simulated Intestinal Fluid (FaSSIF), pH 6.5 | 37 | HPLC/UV-Vis | ||

| Simulated Intestinal Fluid (FeSSIF), pH 5.0 | 37 | HPLC/UV-Vis | ||

| Water | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | ||

| Methanol | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||

| Acetonitrile | 25 | HPLC/UV-Vis |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol details the shake-flask method, which is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method is based on achieving a saturated solution of the compound in a specific solvent, followed by the quantification of the dissolved solute.

2.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., PBS, SGF, water, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired solvent to the vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical incubation time is 24 to 48 hours.[2][3] The stability of the compound in the solvent over this period should be confirmed.[4][5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

For further clarification, filter the supernatant through a syringe filter (e.g., 0.45 µm).[6]

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[7][8]

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

2.3. Data Analysis

-

The concentration determined from the analysis of the saturated solution represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.

-

The results should be reported in units of mg/mL and/or µM.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. enamine.net [enamine.net]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pharmaguru.co [pharmaguru.co]

5-Bromopyridine-3-sulfonamide safety and handling

An In-depth Technical Guide on the Safety and Handling of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound. Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and protecting the environment. This document is intended for use by trained professionals in a laboratory or research setting.

This compound is a sulfonamide derivative used in research and development.[1][2] It is critical to be aware of its specific identifiers and physical characteristics to ensure proper handling and storage.

| Property | Value | Reference |

| Chemical Name | This compound | [3][4] |

| CAS Number | 62009-33-0 | [4][5][6] |

| Molecular Formula | C₅H₅BrN₂O₂S | [4][5][6] |

| Molecular Weight | 237.07 g/mol | [3][4][6] |

| Physical Form | Solid | [3] |

| Boiling Point | 396.7 °C | [5] |

| Flash Point | 171 °C | [5] |

| Storage Temperature | 4°C | [4] |

| SMILES | NS(=O)(=O)C1=CC(Br)=CN=C1 | [3] |

| InChI Key | ZJAYGKNATMSZHZ-UHFFFAOYSA-N | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its acute oral toxicity. Related compounds also indicate risks of skin, eye, and respiratory irritation.[3][7]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301 : Toxic if swallowed.[3] |

| Skin Corrosion/Irritation |

| Warning | H315 : Causes skin irritation.[7] |

| Serious Eye Damage/Irritation |

| Warning | H319 : Causes serious eye irritation.[7] |

| Specific target organ toxicity |

| Warning | H335 : May cause respiratory irritation.[7] |

Precautionary Statements Summary:

| Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P264 | Wash skin thoroughly after handling. | [7] |

| P270 | Do not eat, drink or smoke when using this product. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [3] |

| P330 | Rinse mouth. | [3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| P405 | Store locked up. | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain based on the conducted searches. Researchers should develop and validate their own specific protocols based on the intended application and in accordance with institutional and regulatory guidelines for handling compounds with acute toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk. The following diagrams illustrate the necessary logical framework and workflow for safe handling.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-pyridinesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromopyridine-3-sulphonamide | 62009-33-0 | MCA00933 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Pyridine Ring: A Linchpin in the Pharmacological Potential of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonamide, a halogenated pyridine derivative, stands as a significant scaffold in medicinal chemistry. While direct biological data on this specific molecule is not extensively available in the public domain, its recurrent appearance as a key intermediate in the synthesis of a variety of potent and selective drug candidates underscores the critical role of its pyridine ring. This technical guide delineates the multifaceted contributions of the pyridine moiety in this compound to the physicochemical properties and biological activities of its derivatives, drawing insights from structure-activity relationship (SAR) studies of more complex molecules incorporating this core.

The Pivotal Role of the Pyridine Ring

The pyridine ring, a bioisostere of benzene, imparts a unique combination of properties that are highly advantageous in drug design. Its influence extends to solubility, metabolic stability, target binding, and overall pharmacological profile.

Enhancing Physicochemical Properties

The nitrogen atom in the pyridine ring is a key determinant of the molecule's physicochemical characteristics. Its ability to act as a hydrogen bond acceptor and its weak basicity can significantly influence the solubility and pharmacokinetic profile of a compound.

In the context of drug development, optimizing aqueous solubility is a critical step. The pyridine nitrogen in this compound can be protonated at physiological pH, which can lead to improved water solubility of its derivatives. This is a crucial factor for oral bioavailability and formulation development.

Furthermore, the pyridine ring's electronic nature, influenced by the electron-withdrawing sulfonamide and bromo substituents, can modulate the metabolic stability of the molecule. The pyridine nitrogen can alter the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a more favorable pharmacokinetic profile with a longer half-life.

Directing Biological Activity and Target Engagement

The pyridine ring is not merely a passive scaffold; it actively participates in interactions with biological targets. The nitrogen atom can form crucial hydrogen bonds with amino acid residues in the active site of enzymes or receptors, contributing to the binding affinity and selectivity of the molecule.

For instance, in the development of selective IKur inhibitors for the potential treatment of atrial fibrillation, a complex derivative of this compound was synthesized. The pyridine-3-sulfonamide moiety was strategically introduced to reduce brain penetration, a critical factor in developing safer cardiovascular drugs. This suggests that the polarity and hydrogen bonding capacity of this core are instrumental in controlling the distribution of the drug in the body.

The following diagram illustrates the logical flow of how the pyridine ring's properties influence the drug development process.

Caption: Logical workflow of the pyridine ring's contribution.

The Synergy of the Sulfonamide and Bromo Substituents

The sulfonamide group at the 3-position and the bromine atom at the 5-position of the pyridine ring are not mere decorations. They work in concert to fine-tune the electronic and steric properties of the molecule, further enhancing its potential as a drug scaffold.

The sulfonamide group is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor. In many sulfonamide-based drugs, this group is crucial for binding to the target protein. For example, many carbonic anhydrase inhibitors utilize the sulfonamide moiety to coordinate with the zinc ion in the enzyme's active site. While the direct targets of this compound derivatives are diverse, the sulfonamide group consistently plays a role in target engagement and modulating physicochemical properties.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. Halogen bonds can enhance binding affinity and selectivity. Additionally, the bromo substituent increases the lipophilicity of the molecule, which can influence its membrane permeability and distribution.

Application in Drug Discovery: A Building Block for Innovation

This compound has been utilized as a key starting material in the synthesis of a range of biologically active compounds. Its pre-functionalized structure provides a convenient entry point for further chemical modifications, allowing for the rapid generation of compound libraries for high-throughput screening.

The following table summarizes the documented applications of this compound as an intermediate in the synthesis of potential drug candidates.

| Target Class | Therapeutic Area | Role of this compound |

| APJ Receptor Agonists | Cardiovascular Diseases | Intermediate in multi-step synthesis |

| MTH1 Inhibitors | Oncology | Starting material for the synthesis of the final compound |

| PI3 Kinase Inhibitors | Oncology | Reagent in the synthetic pathway |

| IKur Inhibitors | Atrial Fibrillation | Core scaffold for further elaboration |

Experimental Protocols

General Experimental Workflow: Suzuki Coupling

This workflow describes a typical procedure where this compound is used as a coupling partner.

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion

The Biological Significance of the Sulfonamide Group: A Technical Guide

The sulfonamide functional group, -S(=O)₂NHR, is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its remarkable versatility stems from its unique electronic properties, hydrogen bonding capabilities, and its ability to act as a bioisostere for other functional groups. This technical guide provides an in-depth exploration of the biological significance of the sulfonamide group, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Enzymes

The biological activities of sulfonamides are diverse, but their most well-established mechanisms of action revolve around the inhibition of two key enzymes: dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrases (CAs) in mammals.

Antibacterial Activity: Inhibition of Folate Biosynthesis

The advent of sulfonamide antibiotics in the 1930s revolutionized medicine as the first broadly effective systemic antibacterial agents.[1] Their mechanism of action is a classic example of competitive inhibition. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[1][2] Bacteria utilize folic acid for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.[3][4]

By mimicking PABA, sulfonamides competitively inhibit dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[1][5] This blockade of the folate biosynthetic pathway leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[1][4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1][5]

The combination of sulfonamides with trimethoprim, an inhibitor of dihydrofolate reductase (an enzyme further down the folate synthesis pathway), results in a synergistic and bactericidal effect.[3][6]

Signaling Pathway: Bacterial Folate Biosynthesis

Caption: Bacterial folate biosynthesis pathway and points of inhibition by sulfonamides and trimethoprim.

Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8][9] This enzymatic activity is crucial for a wide range of physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[10]

The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.[10] This strong interaction leads to potent inhibition of CA activity.

The diverse isoforms of human carbonic anhydrase (hCA) are expressed in various tissues, and their inhibition by sulfonamides forms the basis for several therapeutic applications:

-

Diuretics: Inhibition of CA in the renal tubules leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis. Thiazide and loop diuretics are prominent examples of sulfonamide-based drugs used to treat hypertension and edema.[1][11][12]

-

Antiglaucoma Agents: By inhibiting CA in the ciliary body of the eye, sulfonamides reduce the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[8]

-

Anticonvulsants: Some sulfonamides exhibit anticonvulsant properties, believed to be related to the inhibition of brain CAs.[1]

-

Anticancer Agents: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8][13] Sulfonamide-based CA inhibitors are being investigated as anticancer agents to target these isoforms.[14][15]

Therapeutic Applications Beyond Enzyme Inhibition

The versatility of the sulfonamide scaffold extends beyond its role as an enzyme inhibitor, leading to its incorporation into a wide range of drugs with diverse therapeutic applications.

-

Antiviral Agents: Several sulfonamide derivatives have demonstrated significant antiviral activity.[16][17][18] For instance, some HIV protease inhibitors, such as amprenavir, contain a sulfonamide moiety.[16]

-

Anti-inflammatory Drugs: The COX-2 inhibitor celecoxib, used to treat arthritis, features a sulfonamide group.[1]

-

Antidiabetic Agents: Sulfonylureas, a class of drugs used to treat type 2 diabetes, are derived from sulfonamides.[11][19]

-

Matrix Metalloproteinase (MMP) Inhibitors: Sulfonamide hydroxamates have been developed as potent inhibitors of MMPs, enzymes involved in tissue remodeling and cancer metastasis. The sulfonamide group in these inhibitors enhances binding to the enzyme.[20]

Quantitative Data on Sulfonamide Activity

The following tables summarize quantitative data on the biological activity of various sulfonamide-containing compounds.

Table 1: Anticancer Activity of Selected Sulfonamides (IC₅₀ Values)

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [14] |

| MDA-MB-231 | 4.62 ± 0.13 | [14] | |

| MCF-7 | 7.13 ± 0.13 | [14] | |

| N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01 | [14] |

| MDA-MB-231 | 19.22 ± 1.67 | [14] | |

| MCF-7 | 12.21 ± 0.93 | [14] | |

| Novel Sulfonamide Derivative 6 | HCT-116 | 3.53 | [11] |

| HepG-2 | 3.33 | [11] | |

| MCF-7 | 4.31 | [11] |

Table 2: Carbonic Anhydrase Inhibition by Biphenyl Sulfonamide Derivatives (Kᵢ Values)

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) | Reference |

| Biphenyl Sulfonamide 1 | 1.03 ± 0.10 | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.01 ± 0.00 | [10] |

| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.0058 | [21] |

Table 3: Pharmacokinetic Parameters of Selected Sulfonamide Drugs

| Drug | Half-life (hours) | Protein Binding (%) | Metabolism | Excretion | Reference |

| Sulfamethoxazole | 10-12 | ~70 | Hepatic (acetylation) | Renal | [9] |

| Sulfadiazine | 10-17 | 20-55 | Hepatic (acetylation) | Renal | [22] |

| Hydrochlorothiazide | 6-15 | 40-68 | Not metabolized | Renal | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of sulfonamide biological activity.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the activity of DHPS and its inhibition by sulfonamides through a coupled enzymatic reaction that monitors the oxidation of NADPH.[5]

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-aminobenzoic acid (PABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Sulfonamide inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 10 mM MgCl₂)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHPPP, PABA, DHFR, and NADPH.

-

Add varying concentrations of the sulfonamide inhibitor to the reaction mixture.

-

Initiate the reaction by adding the DHPS enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of NADPH oxidation is proportional to the DHPS activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow: DHPS Inhibition Assay

Caption: Workflow for the dihydropteroate synthase (DHPS) inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)

This method measures the CA-catalyzed hydration of CO₂ by monitoring the change in pH using a colorimetric indicator.[21]

Materials:

-

Purified CA isoform (e.g., hCA II)

-

Sulfonamide inhibitor

-

CO₂-saturated water

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the CA enzyme and the sulfonamide inhibitor in the assay buffer.

-

Pre-incubate the enzyme with the inhibitor for a specified time to allow for complex formation.

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

-

The initial rate of the reaction is determined from the linear portion of the absorbance change over time.

-

Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.[23][24]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Sulfonamide compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulfonamide compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion

The sulfonamide group continues to be a remarkably significant and versatile scaffold in drug discovery and development. Its ability to act as a potent inhibitor of key enzymes like dihydropteroate synthase and carbonic anhydrases has led to the development of essential antibacterial, diuretic, and antiglaucoma therapies. Furthermore, the adaptability of the sulfonamide moiety has enabled its incorporation into a wide range of therapeutic agents targeting diverse biological pathways involved in cancer, viral infections, inflammation, and diabetes. The ongoing exploration of novel sulfonamide derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield new and improved therapies for a multitude of diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable functional group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. journal.r-project.org [journal.r-project.org]

- 17. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersrj.com [frontiersrj.com]

- 20. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 21. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

5-Bromopyridine-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonamide is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with both a bromine atom and a sulfonamide moiety, offer a versatile platform for the synthesis of a diverse array of complex molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. The sulfonamide group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets.[1] This combination makes this compound an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors.[2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a synthetic building block.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62009-33-0 | [3] |

| Molecular Formula | C₅H₅BrN₂O₂S | [3] |

| Molecular Weight | 237.07 g/mol | [3] |

| Melting Point | 171-173 °C | [4] |

| Boiling Point | 396.7 °C at 760 mmHg | [4] |

| Flash Point | 171 °C | [4] |

| InChIKey | ZJAYGKNATMSZHZ-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=NC=C1S(=O)(=O)N)Br | [4] |

Spectral Data Summary

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring would appear in the range of 7.0-9.0 ppm. The sulfonamide protons (NH₂) would likely appear as a broad singlet.[5] |

| ¹³C NMR | Carbon atoms of the pyridine ring would resonate in the aromatic region (120-160 ppm).[6] |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C=C/C=N stretching of the pyridine ring.[6][7] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 3-aminopyridine. The synthesis involves a three-step sequence: bromination, diazotization followed by sulfonyl chloride formation, and subsequent amination to yield the final product.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromopyridine-3-sulfonamide with various boronic acids. This reaction is a pivotal method for the synthesis of 5-aryl-pyridine-3-sulfonamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyridine sulfonamide scaffold is a recognized pharmacophore, and its derivatives are explored for a wide range of biological activities, including as antibacterial, anti-inflammatory, and anticancer agents.[1][2]

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[3] For substrates like this compound, which contains a sulfonamide group, careful optimization of the catalyst, ligand, base, and solvent system is essential to achieve high yields of the desired coupled products.

Data Presentation

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields obtained from the coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data serves as a strong indicator of the expected yields for the coupling of this compound under similar conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary and require optimization.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol can significantly reduce reaction times.[4]

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the Suzuki coupling of similar bromopyridine derivatives.[4][5]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[4]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

-

Add the palladium catalyst.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]

Application Notes and Protocols for N-Alkylation of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the N-alkylation of 5-bromopyridine-3-sulfonamide. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in synthesizing novel N-substituted pyridine sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, and N-alkylation provides a straightforward method for modifying the steric and electronic properties of the parent molecule, potentially leading to enhanced biological activity.[1][2]

Introduction

Sulfonamides are a critical class of compounds in drug discovery, exhibiting a broad range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The N-alkylation of sulfonamides is a fundamental synthetic transformation that allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The introduction of alkyl groups at the sulfonamide nitrogen can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and overall conformation, thereby influencing its interaction with biological targets.

This document outlines a general protocol for the N-alkylation of this compound using various alkyl halides under basic conditions. The reaction proceeds via the deprotonation of the sulfonamide nitrogen by a suitable base, followed by nucleophilic attack on the alkyl halide.

Data Presentation

The following table summarizes representative conditions and yields for the N-alkylation of sulfonamides based on analogous reactions found in the literature. These examples serve as a guide for adapting the protocol to specific alkylating agents and achieving desired outcomes.

| Entry | Starting Sulfonamide | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromothiophene-2-sulfonamide | Bromoethane | LiH | DMF | Room Temp | 3 | 72 | [4] |

| 2 | 5-Bromothiophene-2-sulfonamide | 1-Bromopropane | LiH | DMF | Room Temp | 3 | 78 | [4] |

| 3 | Tertiary =NH sulfonimidamide | Alkyl bromide/iodide | KOH | DMSO | Room Temp | 4-16 | Not Specified | [5] |

| 4 | Imidazopyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Not Specified | Not Specified | Not Specified | [6] |

| 5 | Benzamide | Benzyl bromide | K₃PO₄ | CH₃CN | 50 | 24 | ~70 | [7] |

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the base (1.1-2.0 equivalents) portion-wise to the solution at room temperature.

-

Stir the mixture for 15-30 minutes to allow for the formation of the sulfonamide salt.

-

Add the alkyl halide (1.0-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated this compound.

Note: The choice of base, solvent, temperature, and reaction time may need to be optimized for different alkyl halides to achieve the best results.

Mandatory Visualization

Caption: Experimental workflow for the N-alkylation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N‐Functionalized Tertiary Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. escholarship.org [escholarship.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromopyridine-3-sulfonamide as a key building block. The functionalization of the pyridine sulfonamide core is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. These reactions offer powerful strategies for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

The pyridine sulfonamide moiety is a prevalent scaffold in a range of biologically active molecules. The ability to selectively introduce a variety of substituents at the 5-position of the pyridine ring through palladium-catalyzed cross-coupling reactions is a valuable tool in drug discovery and development.[1][2] this compound is a versatile starting material for such chemical transformations. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds. The generalized catalytic cycle for these reactions typically involves three primary steps: oxidative addition of the aryl halide (this compound) to a Pd(0) complex, transmetalation with a coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[3]

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyridine-3-sulfonamides

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[1] This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 85 | 5-Bromo-2-methylpyridin-3-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 82 | 5-Bromo-2-methylpyridin-3-amine |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 75 | 5-Bromo-2-methylpyridin-3-amine |

| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 88 | 5-Bromothiophene-2-sulfonamide |

Note: The data presented are for analogous substrates and should be considered as a starting point for optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane and water (4:1) or Toluene/Ethanol/Water (2:1:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via cannula.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Buchwald-Hartwig Amination: Synthesis of 5-Aminopyridine-3-sulfonamides

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[4] This reaction provides a direct route to 5-aminopyridine-3-sulfonamide derivatives, which are of significant interest in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 | 3-Bromopyridine |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 12 | 88 | 5-Bromonicotinic acid |

| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 16 | 92 | 2-Bromopyridine |

Note: The data presented are for analogous substrates and should be considered as a starting point for optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

-

Add the anhydrous solvent and stir for a few minutes.

-

Add this compound and the amine.

-

Seal the flask or vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 5-Alkynylpyridine-3-sulfonamides

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in synthesizing 5-alkynylpyridine-3-sulfonamides, which are valuable precursors for various heterocyclic compounds. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogs

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 92 | 3-Bromopyridine |

| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 12 | 85 | 5-Bromonicotinic acid |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | 2-Amino-3-bromopyridine |

Note: The data presented are for analogous substrates and should be considered as a starting point for optimization for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., DMF, Toluene, THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne to the reaction mixture dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.[3]

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of 5-Alkenylpyridine-3-sulfonamides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for introducing alkenyl moieties onto the pyridine ring.

Experimental Protocol: Heck Coupling

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) (if required, 2-10 mol%)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, palladium catalyst, and phosphine ligand (if applicable).

-

Add the anhydrous solvent, followed by the base and the alkene.

-

Heat the reaction mixture to 80-140 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Stille Coupling: Synthesis of 5-Aryl/Alkenylpyridine-3-sulfonamides

The Stille coupling involves the reaction of an organohalide with an organostannane reagent. While it is a very versatile reaction, the toxicity of organotin compounds is a significant drawback.

Experimental Protocol: Stille Coupling

Materials:

-

This compound (1.0 equiv)

-

Organostannane (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

-

Add the anhydrous solvent, followed by the organostannane.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up typically involves quenching with aqueous KF to precipitate tin byproducts, followed by extraction and purification.

Experimental Workflow Visualization

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

Synthesis of 5-Aryl-Pyridine-3-Sulfonamides: A Detailed Guide for Researchers

For Immediate Release

This document provides comprehensive application notes and detailed protocols for the synthesis of 5-aryl-pyridine-3-sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development. These compounds have demonstrated a range of biological activities, including potential as anticancer agents and enzyme inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

5-Aryl-pyridine-3-sulfonamides are heterocyclic compounds that incorporate both a pyridine ring and a sulfonamide group. This structural combination has proven to be a valuable scaffold in the design of various therapeutic agents. The pyridine moiety can interact with biological targets through various non-covalent interactions, while the sulfonamide group is a well-established pharmacophore known for its ability to bind to enzyme active sites, such as those of carbonic anhydrases.[1] The synthesis of these molecules is of great interest for exploring their structure-activity relationships (SAR) and developing novel drug candidates.

Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling